molecular formula C10H8N2O2 B8769622 2-Diazo-1-phenyl-1,3-butanedione CAS No. 2009-96-3

2-Diazo-1-phenyl-1,3-butanedione

Cat. No.: B8769622
CAS No.: 2009-96-3
M. Wt: 188.18 g/mol
InChI Key: CYYVRGUWUAFEDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Diazo-1-phenyl-1,3-butanedione (CAS 2009-96-3) is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol . It serves as a versatile synthetic intermediate in organic chemistry. This diazo compound is recognized for its role in the formation of more complex structures, with literature procedures demonstrating its use in high-yield synthetic routes, achieving yields of 95% or greater . Compounds featuring 1,3-dicarbonyl and related motifs are fundamental building blocks for constructing complex molecular architectures, including fused and spiro cyclic scaffolds, which are prevalent in pharmaceutical and materials science research . The diazo functional group present in the molecule can act as a precursor to reactive carbene species, which may be applied in various metal-catalyzed transformation and cyclopropanation reactions . This product is intended for use by qualified research chemists in a laboratory setting only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2009-96-3

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

IUPAC Name

2-diazo-1-phenylbutane-1,3-dione

InChI

InChI=1S/C10H8N2O2/c1-7(13)9(12-11)10(14)8-5-3-2-4-6-8/h2-6H,1H3

InChI Key

CYYVRGUWUAFEDN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(=[N+]=[N-])C(=O)C1=CC=CC=C1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Diazo 1 Phenyl 1,3 Butanedione

Optimized Protocols for Diazo Group Introduction in β-Diketone Systems

The introduction of a diazo group into β-dicarbonyl compounds like 1-phenyl-1,3-butanedione is most commonly achieved through a diazo transfer reaction. chim.it This method involves the reaction of the active methylene (B1212753) group of the β-diketone with a diazo transfer agent, typically a sulfonyl azide (B81097), in the presence of a base. chim.it

Tosyl Azide-Mediated Diazo Transfer: Mechanistic and Procedural Enhancements

Tosyl azide (TsN₃) has traditionally been a widely used reagent for diazo transfer reactions. chim.itorgsyn.org The mechanism involves the deprotonation of the β-diketone by a base to form an enolate, which then acts as a nucleophile, attacking the terminal nitrogen of tosyl azide. Subsequent elimination of p-toluenesulfonamide (B41071) yields the desired α-diazo-β-diketone.

Procedural enhancements have focused on improving safety and efficiency. One significant development is the in-situ generation of tosyl azide to avoid the isolation and handling of this potentially explosive reagent. rsc.orgresearchgate.net This can be achieved by reacting tosyl chloride with sodium azide in a suitable solvent like acetonitrile, and then introducing the β-diketone and a base to the reaction mixture. researchgate.net This "one-pot" procedure mitigates the risks associated with handling pure tosyl azide, especially on a larger scale. rsc.org

The choice of base and solvent can also influence the reaction's outcome. Triethylamine is a commonly employed base for this transformation. rsc.org The reaction conditions are generally mild, often proceeding at room temperature. scientificupdate.com

Alternative Diazo Transfer Reagents and Methodological Innovations

While effective, the potential hazards of tosyl azide have spurred the development of safer and more efficient alternative diazo transfer reagents. orgsyn.org Some notable alternatives include:

Methanesulfonyl Azide (MsN₃): This reagent offers the advantage that its byproduct, methanesulfonamide, is easily removed by extraction with a dilute aqueous base during workup. orgsyn.org

4-Acetamidobenzenesulfonyl Azide (p-ABSA): Considered a safer alternative to tosyl and mesyl azides. orgsyn.org

2-Azido-1,3-dimethylimidazolinium Chloride (ADMC): This reagent allows for diazo transfer under mild conditions, and the byproducts are highly soluble in water, simplifying purification. organic-chemistry.org

2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT): An intrinsically safe, highly efficient, and shelf-stable reagent that provides excellent yields of diazo compounds in short reaction times at room temperature. scientificupdate.comorganic-chemistry.org

Imidazole-1-sulfonyl Azide Hydrogen Sulfate (B86663): A significantly more stable salt compared to the parent imidazole-1-sulfonyl azide and its HCl salt, making it a safer choice for diazo transfer reactions. acs.org

Methodological innovations also include the use of polymer-supported benzenesulfonyl azide, which enhances process safety. organic-chemistry.org Furthermore, "sulfonyl-azide-free" protocols have been developed where the sulfonyl azide is generated in situ from sodium azide and a sulfonyl chloride in an aqueous medium, further enhancing safety. organic-chemistry.org

Diazo Transfer ReagentKey Advantages
Tosyl Azide (TsN₃)Traditional and widely used reagent.
Methanesulfonyl Azide (MsN₃)Easy removal of byproducts. orgsyn.org
4-Acetamidobenzenesulfonyl Azide (p-ABSA)Safer alternative to TsN₃ and MsN₃. orgsyn.org
2-Azido-1,3-dimethylimidazolinium Chloride (ADMC)Mild conditions, water-soluble byproducts. organic-chemistry.org
2-Azido-4,6-dimethoxy-1,3,5-triazine (ADT)Intrinsically safe, highly efficient, and shelf-stable. scientificupdate.comorganic-chemistry.org
Imidazole-1-sulfonyl Azide Hydrogen SulfateEnhanced stability and safety. acs.org
Polymer-supported benzenesulfonyl azideImproved process safety. organic-chemistry.org

Green Chemistry Principles Applied to the Synthesis of 2-Diazo-1-phenyl-1,3-butanedione

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact and improve the safety of the process.

Solvent-Free and Catalytic Approaches

A significant advancement in green synthesis is the development of solvent-free reaction conditions. researchgate.net Performing reactions without a solvent, or in the presence of a minimal amount of a benign liquid, can drastically reduce waste and eliminate the hazards associated with volatile organic compounds. For the synthesis of related heterocyclic compounds, catalyst- and solvent-free conditions have been successfully employed, suggesting potential applicability to diazo compound synthesis. researchgate.net

Catalytic approaches are also central to green chemistry. While the diazo transfer reaction itself is often base-promoted rather than truly catalytic, the use of catalytic amounts of a phase-transfer catalyst can enhance reaction rates and efficiency, particularly in biphasic systems. Research into catalytic methods for the synthesis of related butanedione derivatives has explored various zeolite catalysts. mdpi.com

Continuous flow processing represents another key green technology. researchgate.netnih.gov Generating and using hazardous reagents like tosyl azide in a continuous flow system minimizes the amount of the hazardous substance present at any given time, significantly enhancing safety. rsc.orgresearchgate.net This approach also allows for better control over reaction parameters and can lead to higher purity products, reducing the need for extensive purification. researchgate.net

Atom Economy and Waste Minimization Strategies

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. rsc.org In the context of diazo transfer reactions, the ideal scenario is to have the sulfonyl azide transfer the N₂ unit with minimal waste.

The choice of the diazo transfer reagent directly impacts the atom economy. Reagents with lower molecular weight byproducts are generally preferred. For instance, the byproduct of using methanesulfonyl azide (methanesulfonamide) has a lower molecular weight than p-toluenesulfonamide, the byproduct of tosyl azide.

Waste minimization strategies focus on several aspects:

In-situ Reagent Generation: As mentioned earlier, generating tosyl azide in situ from tosyl chloride and sodium azide avoids the isolation of the potentially explosive azide and reduces handling waste. researchgate.net

Telescoped Reactions: Combining multiple reaction steps into a single, continuous process without isolating intermediates (telescoping) can significantly reduce waste from workups and purifications. researchgate.netnih.gov For example, the generation of the diazo compound and its subsequent reaction can be performed in a continuous flow setup. researchgate.net

Large-Scale Synthesis Considerations and Process Optimization for Academic and Research Laboratories

Scaling up the synthesis of this compound from the benchtop to a larger scale for academic and research purposes requires careful consideration of safety, efficiency, and practicality.

A key challenge in scaling up diazo transfer reactions is the potential hazard associated with sulfonyl azides. rsc.org To mitigate these risks, the use of continuous flow processes is highly recommended for larger-scale preparations. rsc.orgresearchgate.net This approach avoids the accumulation of large quantities of potentially explosive intermediates. A telescoped flow process, where tosyl azide is generated and immediately consumed in the diazo transfer reaction, has been developed and can safely produce significant quantities of α-diazocarbonyl compounds. rsc.org

Process optimization for larger-scale synthesis in a laboratory setting should focus on:

Reagent Selection: Opting for safer and more stable diazo transfer reagents like imidazole-1-sulfonyl azide hydrogen sulfate or using in-situ generation methods is crucial. acs.org

Reaction Monitoring: Implementing effective reaction monitoring techniques, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine reaction completion and minimize the formation of impurities.

Purification: While chromatographic purification is common on a small scale, for larger quantities, it can be cumbersome and generate significant solvent waste. Developing protocols that yield a product of sufficient purity to be used directly or that can be purified by crystallization is advantageous. Practical protocols for the large-scale preparation of 2-diazo-1,3-dicarbonyl compounds often rely on efficient chromatographic purifications on silica (B1680970) gel and/or alumina. organic-chemistry.org

Safety Protocols: Establishing and strictly adhering to comprehensive safety protocols is paramount. This includes conducting a thorough risk assessment, using appropriate personal protective equipment (PPE), and having a clear plan for quenching any unreacted hazardous reagents. An in-line quench of residual sulfonyl azides using a sacrificial acceptor molecule has been developed for continuous flow processes to ensure the final product stream is safe to handle. rsc.orgresearchgate.net

ParameterSmall-Scale SynthesisLarge-Scale Laboratory Synthesis
Diazo Transfer Reagent Tosyl azide, various alternatives.Safer alternatives (e.g., imidazole-1-sulfonyl azide hydrogen sulfate), in-situ generation. acs.org
Reaction Setup Batch reaction in a flask.Continuous flow reactor is preferred for safety. rsc.orgresearchgate.net
Safety Standard laboratory precautions.Enhanced safety measures, risk assessment, potential for in-line quenching. rsc.orgresearchgate.net
Purification Column chromatography.Crystallization preferred, optimized chromatography if necessary. organic-chemistry.org
Process Control Manual monitoring.Automated control in flow systems, real-time monitoring.

Elucidation of Reactivity Profiles and Transformative Pathways of 2 Diazo 1 Phenyl 1,3 Butanedione

Thermal and Photochemical Decomposition Mechanisms

The decomposition of 2-diazo-1-phenyl-1,3-butanedione can be initiated by heat or light, leading to the loss of N₂ and the formation of a carbene intermediate. The subsequent fate of this carbene is highly dependent on the reaction conditions, particularly on whether the stimulus is thermal or photochemical.

Upon thermal or photochemical activation, this compound expels dinitrogen to generate an α-oxocarbene. This electron-deficient species is prone to a 1,2-rearrangement, a process known as the Wolff rearrangement, to form a more stable ketene (B1206846) intermediate. wikipedia.orgcaltech.edu This rearrangement can proceed through either a concerted mechanism, where nitrogen loss and the 1,2-shift occur simultaneously, or a stepwise pathway via the carbene intermediate. organic-chemistry.org For acyclic diazoketones, both mechanisms can be competitive during photolysis. caltech.edu

A key feature of the Wolff rearrangement of unsymmetrical 2-diazo-1,3-dicarbonyl compounds like this compound is the competitive migration of the two different acyl substituents (in this case, benzoyl and acetyl). The migratory aptitude—the relative rate at which a group migrates—is notably influenced by the decomposition method. caltech.eduorganic-chemistry.org

Thermolysis: Under thermal conditions, the phenyl group migrates preferentially over the methyl group. The general trend for migratory aptitude in thermal rearrangements is H > aryl ≥ alkyl. caltech.edu

Photolysis: In contrast, photochemical decomposition favors the migration of the methyl group. organic-chemistry.org The migratory aptitude trend for photochemical rearrangements is generally H > alkyl ≥ aryl. caltech.edu

The resulting ketene is a highly reactive intermediate that is typically not isolated. organic-chemistry.org It readily reacts with nucleophiles present in the reaction medium. For instance, in the presence of water, alcohols, or amines, the ketene is trapped to yield carboxylic acid derivatives, which constitutes a one-carbon homologation sequence known as the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.org In the absence of a nucleophilic trapping agent, the ketene can undergo [2+2] cycloaddition reactions with unsaturated compounds. organic-chemistry.org

Condition Preferential Migrating Group General Migratory Aptitude Trend
ThermalPhenylH > aryl ≥ alkyl caltech.edu
PhotochemicalMethylH > alkyl ≥ aryl caltech.edu

In addition to the Wolff rearrangement, the carbene generated from this compound can undergo intramolecular reactions with one of the carbonyl oxygen atoms to form a five-membered cyclic carbonyl ylide. A carbonyl ylide is a 1,3-dipole consisting of a positively charged oxygen atom adjacent to a carbanion. These ylides are valuable intermediates in synthesis, particularly in cycloaddition reactions.

The formation of these ylides is often facilitated by transition metal catalysts, such as rhodium(II) acetate, which can moderate the reactivity of the carbene. arkat-usa.org Once formed, these short-lived carbonyl ylides can be trapped by various dipolarophiles. arkat-usa.org

[3+2] Cycloaddition: In the presence of electron-deficient alkenes or alkynes, the carbonyl ylide can undergo a [3+2] cycloaddition to construct complex, oxygen-containing five-membered rings. arkat-usa.org

[3+3] Dimerization: In the absence of an external trapping agent, the carbonyl ylide can dimerize. This often occurs via a head-to-tail [3+3] cycloaddition, leading to the formation of a dimeric structure. arkat-usa.org

Laser flash photolysis studies on the closely related 2-diazo-1,3-diphenyl-1,3-propanedione (B1204233) have detected ketene ylides as intermediates, highlighting the complex interplay of reactive species generated upon photolysis. researchgate.netnih.gov The triplet state of this diazo compound was found to be unusually long-lived but was not a precursor to the ketene, which must form from the excited singlet state. researchgate.netnih.gov

Transition Metal-Catalyzed Reactivity of this compound

Transition metals are widely used to catalyze the decomposition of diazo compounds, providing a milder and more selective alternative to thermal or photochemical methods. wikipedia.org The metal catalyst coordinates to the diazo compound, facilitating the loss of N₂ and generating a metal-carbene (or carbenoid) intermediate. u-tokyo.ac.jp The reactivity of this carbenoid is tempered compared to the free carbene, allowing for a greater degree of control and selectivity in subsequent transformations.

Rhodium(II) complexes, particularly dirhodium tetraacetate [Rh₂(OAc)₄], are exceptionally effective catalysts for reactions of α-diazo-1,3-dicarbonyl compounds. arkat-usa.orgepa.gov The reaction proceeds via the formation of a rhodium-carbenoid intermediate, which is electrophilic in nature. u-tokyo.ac.jpepa.gov

The primary pathways for rhodium carbenoids derived from this compound and related systems include:

Intramolecular Carbonyl Ylide Formation: As mentioned previously, Rh₂(OAc)₄ efficiently catalyzes the formation of cyclic carbonyl ylides, which can then be intercepted by dipolarophiles to form complex heterocyclic systems. arkat-usa.org

C-H Insertion: In the presence of C-H bonds, the rhodium carbenoid can undergo insertion reactions. For example, decomposition of the related 2-diazo-1,3-indandione with Rh₂(OAc)₄ in cyclohexane (B81311) leads to the C-H insertion product. epa.gov

Aromatic Substitution/Cycloaddition: When a tethered aromatic ring is present, intramolecular cyclization can occur. Studies on biphenyl (B1667301) α-diazoketones show a competition between electrophilic aromatic substitution (leading to phenanthrols) and aromatic cycloaddition, with the selectivity being highly dependent on the substituents on the diazo carbon. rsc.org

Cyclopropanation: The rhodium carbenoid can add across double bonds to form cyclopropanes. This reaction is typically stereospecific and proceeds with high efficiency for electron-rich olefins, whereas electron-deficient olefins may not react. epa.gov

The choice of ligands on the rhodium catalyst can be used to tune the reactivity and selectivity of these processes, including inducing enantioselectivity in asymmetric catalysis.

While rhodium catalysts are prevalent, other transition metals also effectively catalyze the reactions of diazo compounds.

Copper Catalysis: Copper complexes have a long history in catalyzing diazo compound decomposition. rsc.org Copper-carbenes are generated, which can participate in a wide array of transformations. rsc.orgrsc.org In the context of systems similar to this compound, such as 1-diazo-1-phenyl-2-propanone, copper catalysis has been observed to lead to the formation of 1,2-dione products, potentially through an oxygen transfer mechanism. nih.gov Copper catalysis is also employed in coupling reactions of diazo compounds with terminal alkynes. nih.gov

Silver Catalysis: Silver(I) salts, such as silver oxide (Ag₂O) or silver benzoate, are classic catalysts for promoting the Wolff rearrangement. wikipedia.org The catalytic cycle is believed to involve the formation of a silver-substrate complex that facilitates nitrogen extrusion and rearrangement. This method is often preferred for its mild conditions, although it can fail with sterically hindered substrates. organic-chemistry.org

Gold Catalysis: Gold catalysis in diazo chemistry has emerged as a powerful tool, often exhibiting unique reactivity and selectivity compared to rhodium and copper. Gold carbenoids are key intermediates, participating in cyclopropanation, C-H functionalization, and rearrangements. While specific studies on this compound are less common, the general principles of gold carbene chemistry suggest it would be a viable substrate for such transformations.

Palladium catalysis has unlocked novel reaction pathways for diazo compounds that differ significantly from the more traditional carbene-transfer reactions.

Palladium-Catalyzed Cross-Coupling: Palladium catalysts can mediate the oxidative cross-coupling of α-diazocarbonyl compounds with various partners. For instance, cyclic α-diazocarbonyls react with vinyl boronic acids in a palladium-catalyzed process to efficiently synthesize 1,3-diene compounds. organic-chemistry.orgnih.gov The proposed mechanism involves the formation of a palladium carbene followed by migratory insertion and β-hydride elimination. organic-chemistry.org

Heck-Type Reactions: A visible light-induced, palladium-catalyzed alkyl Heck reaction has been developed for diazo compounds and N-tosylhydrazones with vinyl arenes. nih.gov This method proceeds through a hybrid palladium C(sp³)-centered radical intermediate. nih.gov

Cooperative Catalysis: Dual catalytic systems can enable divergent reaction pathways. A cooperative Rh(II)/Pd(0) system has been shown to selectively steer α-diazo 1,3-dicarbonyl compounds towards either allylic alkylation (via a ketene intermediate) or a (1+4) annulation (via a carbene intermediate), depending on the specific substrates and ligands used. nih.gov

These advanced catalytic methods significantly expand the synthetic utility of this compound, allowing it to serve as a versatile building block in complex molecule synthesis.

Intermolecular Cycloaddition Reactions of this compound

The diazo functionality in this compound is a versatile handle for engaging in various intermolecular cycloaddition reactions. These transformations are pivotal for constructing complex molecular architectures, particularly heterocyclic systems. The reactivity can be broadly categorized into dipolar cycloadditions, where the diazo group acts as a 1,3-dipole, and other pericyclic modes, which often involve a ketene intermediate formed after the extrusion of nitrogen.

Diazoalkanes are archetypal 1,3-dipoles and are widely employed in [3+2] dipolar cycloaddition reactions with a variety of unsaturated partners (dipolarophiles), such as alkenes and alkynes, to yield five-membered heterocyclic rings. In principle, this compound can participate in such reactions. The reaction involves the concerted addition of the three-atom diazo system (C-N-N) across a two-atom π-system of a dipolarophile. These 1,3-dipolar cycloadditions are a powerful tool in organic synthesis for creating pyrazoline and pyrazole (B372694) frameworks. nih.gov

However, the reactivity of α-diazo-β-diketones like this compound is often dominated by an alternative pathway involving a Wolff rearrangement, especially under thermal or photolytic conditions. This competing reaction can limit the efficiency of direct [3+2] cycloadditions.

A more prominently documented pericyclic reaction pathway for this compound involves its initial transformation into a highly reactive ketene intermediate. researchgate.net This process is not a direct cycloaddition of the diazo compound itself but rather a tandem sequence initiated by a Wolff rearrangement.

The reaction of this compound with imines serves as a key example of this reactivity. Under thermal conditions, typically by refluxing in an anhydrous solvent like toluene, the diazo compound does not act as a 1,3-dipole. Instead, it undergoes a thermal Wolff rearrangement, which involves:

Extrusion of Nitrogen: The diazo group eliminates a molecule of dinitrogen (N₂). acs.org

Carbene Formation: A transient α-ketocarbene is formed.

1,2-Migratory Insertion: The carbene rapidly rearranges. In the case of the unsymmetrical this compound, a preferential migration of the phenyl group occurs to generate acetylphenylketene.

This in-situ generated acetylphenylketene is a potent electrophile and an excellent 4π component for cycloadditions. It readily participates in an inverse-electron-demand hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, with heterodienophiles like imines. The acetylphenylketene provides the 4π system (C=C=O), and the imine acts as the 2π component (C=N). This reaction sequence yields substituted 4H-1,3-oxazin-4-ones as the final products. researchgate.net

The table below summarizes the findings from studies on the reaction between this compound and various imines, leading to the formation of 1,3-oxazin-4-one derivatives.

Imine ReactantReaction ConditionsProduct ClassKey FindingReference
Imines with various substituentsReflux in anhydrous toluene4H-1,3-Oxazin-4-onesThe reaction proceeds via a Wolff rearrangement with phenyl migration to form acetylphenylketene, followed by a [4+2] cycloaddition with the imine.
Imine moieties in 1,5-benzodiazepinesThermal1,3-Oxazinone derivativesConfirmed that the reactive species is the ketene generated from the diazo compound.
Imine moieties in 1,5-benzothiazepinesThermal1,3-Oxazinone derivativesThe reaction exclusively yields cycloadducts derived from acetylphenylketene, not benzoylmethylketene.

Nucleophilic and Electrophilic Reactivity at the Diazo and Carbonyl Centers

The reactivity of this compound is dictated by the interplay of its functional groups, primarily the diazo group and the two carbonyl groups. These sites present both nucleophilic and electrophilic character, enabling a diverse range of chemical transformations.

Electrophilic Centers: The carbon atoms of the two carbonyl groups are inherently electrophilic due to the polarization of the C=O bond. They are susceptible to nucleophilic attack, a fundamental reaction mode for carbonyl compounds. nih.gov In principle, strong nucleophiles could add to these centers to form tetrahedral intermediates. However, this reactivity is often overshadowed by the dominant reaction pathways originating from the diazo group. The high reactivity of the diazo moiety, particularly its propensity to form a carbene, means that reactions at the carbonyl centers are less common unless specific conditions are employed to favor them. acs.org

Reactivity at the Diazo Group: The diazo group is the molecule's most reactive center and the source of its most synthetically useful transformations.

Formation of Carbene Intermediates: The most significant reaction is the loss of the exceptionally stable dinitrogen molecule (N₂) upon thermal, photolytic, or metal-catalyzed decomposition. acs.org This process generates a highly reactive and electrophilic α-ketocarbene intermediate. This carbene is not typically isolated but reacts immediately, undergoing characteristic reactions such as the Wolff rearrangement, as discussed previously.

Nucleophilic Character: While the resulting carbene is electrophilic, the α-carbon of the parent diazo compound can exhibit nucleophilic properties in certain contexts, such as in reactions with very strong electrophiles.

Acid-Base Reactivity: The terminal nitrogen atom of the diazo group has a lone pair of electrons and can be protonated by strong acids. This can lead to the formation of a diazonium ion, which can subsequently undergo nucleophilic substitution.

Strategic Applications of 2 Diazo 1 Phenyl 1,3 Butanedione in Complex Organic Synthesis

Construction of Diverse Carbocyclic Architectures via Intramolecular Reactions

The generation of carbene or carbenoid intermediates from 2-diazo-1-phenyl-1,3-butanedione through thermal, photochemical, or metal-catalyzed decomposition is a powerful strategy for the formation of carbon-carbon bonds. These reactive species can undergo intramolecular reactions to construct a variety of carbocyclic frameworks. A key transformation in this context is the intramolecular [2+2] cycloaddition of a ketene (B1206846) intermediate, formed via Wolff rearrangement, with an olefin to yield four-membered rings. wikipedia.org

The Wolff rearrangement of an α-diazocarbonyl compound like this compound results in a ketene intermediate. wikipedia.orgorganic-chemistry.org This rearrangement can be initiated by heat, light, or transition metal catalysts. wikipedia.org The resulting ketene is a valuable intermediate that can participate in various subsequent reactions, including intramolecular cycloadditions. organic-chemistry.org

For instance, if the molecule containing the this compound moiety also possesses a suitably positioned alkene, an intramolecular [2+2] cycloaddition can occur, leading to the formation of a cyclobutane (B1203170) ring fused to the existing structure. This strategy provides an efficient route to strained four-membered ring systems, which are valuable building blocks in organic synthesis.

The efficiency and outcome of these intramolecular reactions are often influenced by factors such as the choice of catalyst, reaction temperature, and the nature of the solvent. organic-chemistry.org For example, silver(I) catalysts are commonly employed to promote the Wolff rearrangement under milder conditions. wikipedia.org

Synthesis of Nitrogen- and Oxygen-Containing Heterocyclic Systems

This compound is a valuable precursor for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic systems. Its ability to generate reactive carbene and ketene intermediates allows for various cyclization strategies.

Furan (B31954) Synthesis:

Substituted furans can be synthesized through several methods involving 1,4-dicarbonyl compounds, which can be conceptually derived from precursors like this compound. The Paal-Knorr furan synthesis, for example, involves the acid-catalyzed cyclization and dehydration of 1,4-diketones to form the furan ring. pharmaguideline.com While not a direct reaction of the diazo compound itself, the dicarbonyl moiety within this compound makes it a relevant synthon in retrosynthetic analysis for furan construction.

More direct approaches involve the reaction of α-diazocarbonyl compounds with alkynes. For instance, metalloradical-catalyzed cyclization of alkynes with α-diazocarbonyls can produce highly substituted furans with complete regioselectivity. nih.gov This method offers a pathway to 2,3,5-trisubstituted furans. nih.gov Furthermore, cyclic 2-diazo-1,3-dicarbonyl compounds have been shown to react with diketene (B1670635) in the presence of rhodium(II) salts to yield benzofurans. researchgate.net

Pyrrole (B145914) Synthesis:

The synthesis of pyrrole derivatives can also be achieved using strategies that involve dicarbonyl compounds. The Knorr pyrrole synthesis, a classic method, involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org The 1,3-dicarbonyl structure within this compound is a key feature that can be exploited in pyrrole synthesis.

Modern variations and other synthetic routes to pyrroles include:

The reaction of β-enaminones with arylacetylenes mediated by iodine. nih.gov

Tandem reactions of p-toluenesulfonylmethyl isocyanide (TosMIC) with various substrates. nih.govresearchgate.net

The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.org

Pyrazole (B372694) Synthesis:

Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, are significant in medicinal chemistry. nih.gov Their synthesis often involves the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. The 1,3-dicarbonyl moiety of this compound makes it a suitable precursor for pyrazole synthesis. For example, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate (B1144303) in the presence of acetic acid can yield the corresponding pyrazole derivative. rsc.org

Oxazole Synthesis:

Oxazoles are another class of five-membered heterocycles containing one nitrogen and one oxygen atom. Various synthetic methods for oxazoles exist, some of which can conceptually start from precursors related to this compound. For example, a metal-free intramolecular oxidative cyclization of N-styrylbenzamides can produce 2,5-disubstituted oxazoles. organic-chemistry.org While not a direct application, the structural motifs can be traced back to dicarbonyl-like precursors.

Other Multi-Heteroatom Systems:

The reactivity of this compound extends to the synthesis of more complex heterocyclic systems. For example, rhodium-catalyzed reactions with 3-phenyl-1,2,4-oxadiazoles can lead to the formation of pyran-fused isoquinolines through a double C-H functionalization and tandem reaction, creating two new heterocyclic rings. nih.gov

Generation of Ketene Intermediates and Subsequent Functionalizations (e.g., Ester, Amide, Acid Synthesis)

A cornerstone of the synthetic utility of this compound is its participation in the Wolff rearrangement to generate a highly reactive ketene intermediate. wikipedia.orgorganic-chemistry.org This rearrangement, which involves the loss of dinitrogen and a 1,2-rearrangement, can be induced thermally, photochemically, or through transition metal catalysis. wikipedia.org The resulting ketene is a powerful electrophile that readily reacts with a variety of nucleophiles. organic-chemistry.org

This reactivity allows for the straightforward synthesis of several important carboxylic acid derivatives:

Ester Synthesis: In the presence of an alcohol, the ketene intermediate is trapped to form an ester. This reaction is often highly efficient.

Amide Synthesis: When the reaction is performed with an amine as the nucleophile, an amide is produced.

Carboxylic Acid Synthesis: Using water as the nucleophile leads to the formation of a carboxylic acid. libretexts.org

This sequence, known as the Arndt-Eistert homologation when starting from a carboxylic acid, is a classic method for one-carbon chain extension. organic-chemistry.org The versatility of the Wolff rearrangement and subsequent trapping of the ketene intermediate makes this compound a valuable building block for introducing diverse functional groups.

Nucleophile Product
Alcohol (R'-OH)Ester
Amine (R'R''NH)Amide
Water (H₂O)Carboxylic Acid

The reaction conditions, particularly the choice of catalyst, can influence the outcome and migratory aptitude of the rearranging group. organic-chemistry.org For instance, in unsymmetrical diazoketones, photochemical and thermal conditions can lead to different rearranged products. organic-chemistry.org

Regio- and Stereoselective C-H Insertion Reactions and Their Synthetic Utility

The carbene or carbenoid generated from this compound can undergo intramolecular C-H insertion reactions, a powerful tool for forming new C-C bonds and constructing cyclic systems. These reactions involve the insertion of the carbene into a carbon-hydrogen bond within the same molecule.

The regioselectivity of these insertions is often predictable, with a general preference for insertion into C-H bonds in the order of tertiary > secondary > primary. Furthermore, 1,5-C-H insertions, leading to the formation of five-membered rings, are generally favored due to the stability of the resulting cyclic transition state.

An example of this is the copper-catalyzed intramolecular aromatic 1,5-C-H insertion of N-alkyl-N-aryl diazomethanesulfonamides, which leads to the synthesis of benzo-γ-sultams. mdpi.com While this example does not directly use this compound, it illustrates the principle of intramolecular C-H insertion from a diazo compound. The presence of both phenyl and alkyl groups on this compound and its derivatives provides multiple potential sites for C-H insertion, allowing for the synthesis of a variety of carbocyclic and heterocyclic structures.

The stereoselectivity of C-H insertion reactions is also a critical aspect, and the development of chiral catalysts has enabled the enantioselective synthesis of various cyclic compounds. The retention of stereochemistry at the migrating center during the Wolff rearrangement is another important stereochemical feature of reactions involving this compound. wikipedia.org

Cascade and Multicomponent Reactions Featuring this compound as a Key Building Block

Cascade reactions, also known as tandem or domino reactions, involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without the isolation of intermediates. These processes are highly efficient in terms of atom economy and step economy, allowing for the rapid construction of complex molecular architectures from simple starting materials. This compound is an excellent substrate for designing such cascade sequences due to its ability to generate highly reactive intermediates.

One notable example is the B(C₆F₅)₃-catalyzed cascade reaction of α-diazoketones with imines. rsc.org This reaction initiates with a Wolff rearrangement of the diazoketone to form a ketene intermediate, which then undergoes a subsequent cyclization with the imine. rsc.org The nature of the final product depends on the N-protecting group of the imine. For instance, N-tert-butoxycarbonyl imines lead to β-lactams via a [2+2] cycloaddition, while N-benzoyl imines afford oxazinone derivatives through a [4+2] cycloaddition. rsc.org

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, also represent a powerful synthetic strategy. While specific examples detailing MCRs with this compound are not prevalent in the provided search results, the principles of cascade reactions can be extended to MCRs. For example, a three-component coupling involving the ketene intermediate from a diazoketone, an amine, and an aldehyde can lead to functionalized indene (B144670) derivatives. researchgate.net

The development of cascade and multicomponent reactions involving this compound and related diazo compounds continues to be an active area of research, offering innovative and efficient pathways to complex organic molecules. chemrxiv.orgmdpi.com

Advanced Mechanistic and Kinetic Investigations into the Transformations of 2 Diazo 1 Phenyl 1,3 Butanedione

Elucidation of Reaction Intermediates: Spectroscopic and Trapping Studies

The transient nature of intermediates in the reactions of 2-diazo-1-phenyl-1,3-butanedione necessitates the use of sophisticated spectroscopic and trapping techniques for their identification. The decomposition of diazo compounds, including this compound, is known to generate highly reactive species such as carbenes and ketenes. rsc.orgrsc.org

Upon photolysis or thermolysis, this compound is presumed to undergo dinitrogen extrusion to form a primary intermediate, a singlet carbene. This carbene is a highly electrophilic species with a vacant p-orbital and a lone pair of electrons. nih.gov Due to its high reactivity, direct observation of the carbene is challenging. However, its existence can be inferred through trapping experiments. For instance, in the presence of suitable trapping agents like alkenes, the corresponding cyclopropane (B1198618) adducts can be isolated, providing strong evidence for the intermediacy of a carbene. nih.gov

In the absence of external trapping agents, the singlet carbene can undergo a Wolff rearrangement to form a ketene (B1206846) intermediate. wikipedia.orgscielo.org.mxyoutube.com This rearrangement involves the migration of one of the adjacent carbonyl-bearing groups to the carbene carbon. The resulting ketene is a valuable synthetic intermediate that can be trapped by various nucleophiles. For example, in the presence of water, alcohols, or amines, the ketene is converted to the corresponding carboxylic acid, ester, or amide, respectively. wikipedia.orgyoutube.com The direct observation of ketene intermediates from the photolysis of related dicarbonyl compounds has been achieved using techniques like low-temperature IR spectroscopy. rsc.org

Furthermore, laser flash photolysis studies on the closely related 2-diazo-1,3-diphenyl-1,3-propanedione (B1204233) have revealed the formation of a transient triplet state of the diazo compound. However, this triplet species was found not to be a precursor to the ketene, suggesting that the Wolff rearrangement proceeds from the excited singlet state. nih.gov

Detailed Kinetic Analysis of Rate-Determining Steps and Catalytic Cycles

The catalytic cycle can be summarized as follows:

Diazo Compound Coordination: The diazo compound coordinates to the Lewis acidic rhodium(II) catalyst.

Carbene Transfer: The rhodium-carbene intermediate then reacts with a substrate in a variety of ways, such as C-H insertion, cyclopropanation, or ylide formation. rsc.orgnih.gov

Product Release and Catalyst Regeneration: After the carbene moiety is transferred to the substrate, the product is released, and the rhodium(II) catalyst is regenerated to re-enter the catalytic cycle.

Kinetic studies, including reaction rate measurements under varying concentrations of reactants and catalyst, as well as kinetic isotope effect (KIE) experiments, have been instrumental in elucidating these steps. For example, a significant primary kinetic isotope effect observed in C-H insertion reactions when a C-H bond is replaced with a C-D bond suggests that the C-H bond cleavage is involved in the rate-determining step. nih.gov

The nature of the ligands on the rhodium catalyst can significantly influence the kinetics and outcome of the reaction. Chiral ligands, for instance, can induce enantioselectivity and may also affect the rate of the reaction.

Stereochemical Control and Diastereoselectivity/Enantioselectivity in Metal-Catalyzed Transformations

One of the most significant aspects of the metal-catalyzed reactions of this compound is the ability to control the stereochemistry of the products. This is particularly crucial in the synthesis of chiral molecules. The use of chiral transition metal catalysts, most notably rhodium(II) complexes bearing chiral carboxylate or carboxamidate ligands, has enabled highly diastereoselective and enantioselective transformations. rsc.orgacs.org

The stereochemical outcome of these reactions is determined at the stage of the carbene transfer from the chiral rhodium-carbene intermediate to the substrate. The chiral environment created by the ligands around the rhodium center dictates the facial selectivity of the attack of the substrate on the carbene, leading to the preferential formation of one enantiomer or diastereomer over the other. nih.govnih.gov

For example, in the cyclopropanation of alkenes with this compound catalyzed by a chiral rhodium(II) complex, the catalyst can control both the relative (diastereoselectivity) and absolute (enantioselectivity) stereochemistry of the newly formed stereocenters in the cyclopropane ring. The choice of the chiral ligand is paramount in achieving high levels of stereocontrol.

The development of new chiral ligands and catalytic systems continues to be an active area of research, with the goal of achieving even higher levels of stereoselectivity for a broader range of substrates and transformations involving this compound and related diazo compounds. nih.gov

Probing Transient Species and Reaction Pathways through Advanced Spectroscopic Techniques

The direct observation and characterization of the short-lived, transient species involved in the transformations of this compound are crucial for a complete understanding of the reaction mechanisms. Advanced spectroscopic techniques have played a pivotal role in this endeavor.

Time-Resolved Infrared (TRIR) and UV-Vis Spectroscopy

Time-resolved infrared (TRIR) and UV-Vis spectroscopy are powerful techniques for monitoring the evolution of transient species in real-time. scilit.com By using short laser pulses to initiate the reaction (photolysis) of the diazo compound, the subsequent changes in the IR or UV-Vis spectrum can be recorded with very high time resolution.

TRIR spectroscopy is particularly informative as it provides structural information about the intermediates. scilit.com For instance, the characteristic vibrational frequencies of the ketene functional group (around 2100 cm⁻¹) can be used to directly detect the formation of the ketene intermediate during the Wolff rearrangement. rsc.org The rise and decay kinetics of this signal can provide information about the rates of ketene formation and its subsequent reactions.

Ultrafast UV-Vis spectroscopy can be used to detect and characterize the electronic states of the intermediates. For example, the transient absorption spectrum of the carbene intermediate can be observed, and its lifetime can be measured. researchgate.net These studies have been instrumental in distinguishing between different reaction pathways, such as concerted versus stepwise mechanisms. scilit.com

Nuclear Magnetic Resonance (NMR) Studies for Intermediate Detection and Mechanistic Insights

While NMR spectroscopy is generally used for the characterization of stable molecules, specialized techniques can be employed to detect and gain mechanistic insights into reaction intermediates. For instance, in situ NMR monitoring of a reaction can provide information about the formation and consumption of various species over time.

In the context of metal-catalyzed reactions of this compound, NMR can be used to study the structure of the catalyst and its interaction with the diazo compound and the substrate. The chemical shifts of the nuclei in the catalyst and the substrate can be sensitive to the formation of intermediates, such as the rhodium-carbene complex. youtube.com

For example, the ¹³C NMR spectrum of a rhodium-carbene complex would be expected to show a characteristic downfield shift for the carbene carbon. While direct detection of such a transient species by conventional NMR is often not feasible due to its short lifetime and low concentration, the analysis of the final products and any observable intermediates can provide valuable clues about the reaction mechanism. Furthermore, isotopic labeling studies, where specific atoms in the starting materials are replaced with their isotopes (e.g., ¹³C or ²H), can be used in conjunction with NMR to trace the fate of these atoms throughout the reaction, providing detailed mechanistic information.

Computational and Theoretical Chemistry Approaches to 2 Diazo 1 Phenyl 1,3 Butanedione

Quantum Chemical Characterization of Electronic Structure and Bonding

Quantum chemical calculations are essential for elucidating the electronic structure and bonding characteristics of 2-diazo-1-phenyl-1,3-butanedione. The molecule's reactivity is largely governed by the distribution of electrons within the α-diazocarbonyl moiety.

The structure of α-diazocarbonyl compounds is understood as a resonance hybrid of several contributing structures. This resonance leads to a delocalization of electron density across the C(O)-C-N2 fragment. A key feature is the planarity of this fragment, which is a consequence of the significant double bond character between the carbonyl carbon and the diazo-bearing carbon. This C-C bond has a high rotational barrier (typically 55–65 kJ/mol), leading to the existence of stable s-cis and s-trans conformers. In the case of this compound, the steric bulk of the phenyl and methyl groups influences the preferred conformation.

Theoretical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and bond orders. These analyses typically show a significant negative charge on the terminal nitrogen atom and the carbonyl oxygen atoms, while the central nitrogen and the carbon atoms of the carbonyl and diazo groups are electron-deficient. This charge distribution highlights the nucleophilic character of the terminal nitrogen and the electrophilic nature of the carbene carbon that forms upon N2 extrusion.

Table 1: Representative Theoretical Bond Characteristics in an α-Diazocarbonyl Fragment Note: This table presents typical values for α-diazocarbonyl compounds based on computational studies. Specific values for this compound would require a dedicated computational study.

BondTypical Bond Length (Å)Bond OrderDescription
C=O~1.22~1.8Typical carbonyl double bond, slightly elongated due to conjugation.
C-C(N2)~1.45~1.3Significant double bond character, leading to a high rotational barrier.
C-N~1.32~1.5Shorter than a typical C-N single bond, indicating partial double bond character.
N-N~1.13~2.7Approaching the length of a N≡N triple bond, consistent with its eventual loss as dinitrogen gas.

High-Level Computational Modeling of Reaction Mechanisms and Transition State Structures

Computational modeling is instrumental in mapping the potential energy surfaces of reactions involving this compound. It allows for the identification of intermediates, the calculation of transition state structures, and the determination of activation energies, thereby providing a detailed mechanistic picture. Key reactions studied include the Wolff rearrangement and transition-metal-catalyzed transformations.

The Wolff rearrangement, a hallmark reaction of α-diazocarbonyl compounds, can proceed through either a concerted or a stepwise mechanism. In the concerted pathway, the loss of dinitrogen occurs simultaneously with the 1,2-migration of a substituent (the phenyl or methyl group) to form a ketene (B1206846) intermediate. The stepwise mechanism involves the initial formation of a highly reactive ketocarbene intermediate, which then rearranges to the ketene. Computational studies have shown that the preferred pathway can depend on the conformation (s-cis vs. s-trans) of the starting diazoketone.

Density Functional Theory (DFT) is a widely used computational method for studying the reactions of diazo compounds due to its favorable balance of accuracy and computational cost. DFT calculations are employed to explore the energy landscapes of reactions, locating minima corresponding to reactants, intermediates, and products, as well as saddle points corresponding to transition states.

For the Wolff rearrangement, DFT studies can calculate the activation barriers for both the concerted and stepwise pathways. These calculations often show that the concerted mechanism is slightly favored energetically. In rhodium-catalyzed reactions, DFT is used to model the entire catalytic cycle, including the formation of the rhodium-carbene intermediate, the insertion into C-H or O-H bonds, or cyclopropanation reactions. These studies provide insights into the chemoselectivity and stereoselectivity observed experimentally. For instance, DFT calculations have been used to explain the preference for O-H insertion over C-H insertion in reactions with phenols.

Table 2: Illustrative DFT-Calculated Energy Barriers for Wolff Rearrangement Pathways Note: The values are illustrative and based on studies of similar diazoketones. The specific barriers for this compound would depend on the functional, basis set, and solvent model used.

Reaction PathwayMigrating GroupConformerCalculated Activation Energy (kcal/mol)
ConcertedPhenyls-cis~18-22
Stepwise (Carbene formation)-s-trans~20-25
Carbene RearrangementPhenyl-~2-5

While DFT is a powerful tool, higher-level ab initio and post-Hartree-Fock methods are often used to validate the results for critical points on the potential energy surface. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide a more rigorous treatment of electron correlation, which can be important for accurately describing bond-breaking and bond-forming processes.

For example, an ab initio self-consistent field (SCF) molecular orbital study on the final step of the

Advanced Analytical Methodologies for the Characterization of Reaction Products and Intermediates Derived from 2 Diazo 1 Phenyl 1,3 Butanedione

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of reaction products derived from 2-diazo-1-phenyl-1,3-butanedione. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 0.001 Da). This precision allows for the calculation of a unique elemental formula for the detected molecular ion, providing definitive confirmation that a product has been formed through the expected pathway (e.g., C-H insertion, cyclopropanation, or ylide formation) and has not undergone unexpected rearrangements or side reactions.

In practice, products are often analyzed using soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate intact molecular ions, commonly as adducts with sodium ([M+Na]⁺) or protons ([M+H]⁺). The experimentally measured exact mass is then compared against the theoretically calculated mass for a proposed structure.

Tandem Mass Spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. The resulting fragment ions are then mass-analyzed, producing a fragmentation pattern that acts as a structural fingerprint. By analyzing the mass losses and the m/z values of the fragments, chemists can piece together the connectivity of the molecule, identify key functional groups, and confirm the structure of the carbon skeleton, which is particularly useful for distinguishing between isomers. For instance, in rhodium-catalyzed reactions, MS/MS can help verify the formation of a furanone ring versus a C-H insertion product by identifying characteristic fragmentation pathways for each scaffold. researchgate.net

Table 1: Representative HRMS Data for Products of Diazo Compound Reactions This table illustrates typical data obtained from HRMS analysis in the literature for confirming product identity in reactions involving diazo compounds. researchgate.net

Proposed FormulaIon AdductCalculated Mass (m/z)Found Mass (m/z)
C₁₉H₂₂N₂O₂[M+Na]⁺333.1573333.1574
C₁₉H₂₂N₂O₃[M+Na]⁺349.1523349.1520
C₁₈H₁₉FN₂O₂[M+Na]⁺337.1323337.1325
C₁₈H₁₉BrN₂O₂[M+Na]⁺397.0522397.0519

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of atoms in a molecule, they are often insufficient for the complete structural assignment of the complex products generated from this compound. Multi-dimensional NMR techniques are essential for mapping the intricate spin systems and definitively establishing atomic connectivity and stereochemistry. researchgate.netnih.gov

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms. It is fundamental for tracing out the proton framework of a molecule, such as the substitution pattern on a newly formed cyclopropane (B1198618) or furan (B31954) ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This provides an unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for piecing together the molecular skeleton by connecting non-protonated (quaternary) carbons to nearby protons. For example, it can confirm the linkage between the benzoyl group and a newly formed heterocyclic ring in a cycloadduct. nih.gov

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This experiment is the primary NMR method for determining the relative stereochemistry of a product. For instance, in a diastereoselective cyclopropanation reaction, NOESY can distinguish between the cis and trans isomers by revealing through-space interactions between protons on the cyclopropane ring and those on adjacent substituents. researchgate.net

The combined application of these techniques allows for a full and unambiguous assignment of a product's constitution and configuration, even for highly complex, polycyclic, or stereochemically rich structures. researchgate.netnih.gov

X-ray Crystallography for Definitive Solid-State Structural Confirmation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule in the solid state. When a reaction product or a stable intermediate can be grown as a suitable single crystal, this technique provides unequivocal proof of its structure, including precise bond lengths, bond angles, and absolute stereochemistry. This level of detail is often unattainable by spectroscopic methods alone.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is mathematically deconstructed to generate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

In the context of reactions with this compound, X-ray crystallography is particularly valuable for:

Confirming the structure of novel heterocyclic systems: For example, in a rhodium-catalyzed double annulation reaction, single-crystal X-ray analysis provided the definitive structure of a complex pyran-fused isoquinoline (B145761) product. nih.gov

Elucidating the structure of metal-carbene intermediates: In studies of catalytic cycles, stable metal-alkyl adducts, formed by the trapping of a carbene radical, have been structurally confirmed by X-ray diffraction, providing critical insight into the nature of the reactive intermediate. nih.gov

Establishing absolute stereochemistry: In asymmetric catalysis, crystallographic analysis of a product, especially one containing a heavy atom, can determine its absolute configuration, which is essential for validating the stereochemical outcome of the reaction.

Table 2: Example of Information Obtained from X-ray Crystallographic Analysis This table shows representative data that can be obtained from a crystallographic report, defining the fundamental geometry of the crystal and the molecule within.

ParameterExample ValueDescription
Chemical FormulaC₁₃H₁₂O₂S₂The elemental composition of the molecule in the crystal.
Crystal SystemMonoclinicThe basic geometric shape of the unit cell.
Space GroupP2₁/cThe set of symmetry operations describing the unit cell.
a (Å)7.812Length of the 'a' axis of the unit cell.
b (Å)5.512Length of the 'b' axis of the unit cell.
c (Å)14.628Length of the 'c' axis of the unit cell.
β (°)103.88The angle of the 'β' axis of the unit cell.
Key Torsion AngleO1—C1—C8—C13 = -24.3°A specific dihedral angle defining molecular conformation.

Advanced Chromatographic Techniques (e.g., Chiral HPLC) for Enantiomeric Excess Determination

In the field of asymmetric catalysis, a primary goal is the synthesis of one enantiomer of a chiral molecule in excess over the other. The success of such a transformation is quantified by the enantiomeric excess (ee). Advanced chromatographic techniques, particularly Chiral High-Performance Liquid Chromatography (HPLC), are the gold standard for determining the ee of products derived from asymmetric reactions of this compound. researchgate.net

Chiral HPLC utilizes a stationary phase that is itself chiral. As a racemic or scalemic mixture of a product passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. This difference in interaction strength leads to different retention times for the two enantiomers, resulting in their separation into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of these two peaks.

The development of a successful Chiral HPLC method requires screening various chiral columns (e.g., those based on derivatized cellulose (B213188) or amylose, such as Chiralcel OD-H, AD-H, or Chiralpak IA) and mobile phase systems (typically mixtures of hexane (B92381) and an alcohol like isopropanol) to achieve baseline separation of the enantiomers. researchgate.netrsc.org Fluorescence-based assays, which can be run in a high-throughput format, also represent an advanced method for the rapid screening and determination of ee. nih.govresearchgate.netbath.ac.uk

Table 3: Example of Chiral HPLC Conditions for Enantiomeric Excess (ee) Determination This table details representative experimental conditions used to separate enantiomers of products from asymmetric reactions involving diazo compounds, as reported in the literature. researchgate.net

Chiral ColumnMobile Phase (Hexane:iPrOH)Flow Rate (mL/min)Wavelength (nm)Retention Time (t_minor)Retention Time (t_major)
Chiralpak IA95:51.03125.2 min4.0 min
Chiralpak AD-H80:201.0254-3.9 min
Chiralpak AD-H80:201.0317-4.4 min
Chiralpak IA90:101.0254-4.8 min

Q & A

Q. What are the established synthetic routes for 2-diazo-1-phenyl-1,3-butanedione, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is synthesized via diazo transfer reactions to β-diketones. A common precursor, 1-phenyl-1,3-butanedione (benzoylacetone), is treated with diazo transfer agents like trifluorodiazoethane (TFD) under acid catalysis . Key variables include:

  • Temperature : Reactions at 0–5°C minimize side reactions (e.g., self-condensation).
  • Solvent : Dichloromethane or THF enhances solubility of intermediates.
  • Acid Catalyst : Trifluoroacetic acid (TFA) improves diazo group incorporation efficiency.
    Yield optimization requires monitoring via TLC and quenching with aqueous NaHCO₃ to isolate the diazo product .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • NMR Spectroscopy : <sup>1</sup>H NMR shows distinct peaks for the diazo group (δ 5.2–5.5 ppm) and β-diketone protons (δ 7.3–7.8 ppm for aromatic protons) .
  • IR Spectroscopy : Stretching vibrations at ~2100 cm⁻¹ confirm the diazo (N₂) group .
  • X-ray Crystallography : Resolves steric effects of the phenyl group on the diketone backbone .

Q. What are the stability considerations for handling and storing this compound?

Methodological Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.
  • Thermal Stability : Decomposes above 40°C; avoid prolonged exposure to ambient heat.
  • Solvent Compatibility : Stable in anhydrous DCM or THF; avoid protic solvents (e.g., methanol) to prevent hydrolysis .

Advanced Research Questions

Q. How does this compound participate in cycloaddition reactions, and what factors dictate regioselectivity?

Methodological Answer: The compound acts as a dienophile in Diels-Alder reactions. Regioselectivity depends on:

  • Electronic Effects : Electron-withdrawing diazo group directs attack to the β-diketone carbonyl.
  • Steric Effects : The phenyl group hinders approach at the α-position, favoring γ-adduct formation.
    For example, reactions with 2,3-dihydro-1,5-benzothiazepines yield oxazino-benzothiazepinones under mild conditions (60°C, 12h) .

Q. What analytical strategies resolve contradictions in kinetic data for reactions involving this compound?

Methodological Answer:

  • Control Experiments : Compare reaction rates in inert vs. protic solvents to isolate solvent effects .
  • Isotopic Labeling : Use <sup>15</sup>N-labeled diazo compounds to track nitrogen migration pathways .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and validate experimental activation energies .

Q. How can researchers design experiments to study the compound’s role in synthesizing polycyclic aromatic systems?

Methodological Answer:

  • Acid-Catalyzed Condensation : React this compound with substituted β-diketones (e.g., 2,4-pentanedione) to form biphenyl intermediates.

  • Cyclization : Use Brønsted acids (e.g., H₂SO₄) to promote intramolecular Friedel-Crafts reactions, yielding fused-ring systems .

  • Table 1 : Example Reaction Outcomes

    SubstrateProductYield (%)Reference
    1-Phenyl-1,3-butanedioneBiphenyl derivative65–72
    2,4-PentanedioneCyclized tricyclic compound58

Q. What challenges arise in reproducing published data on diazo-diketone reactivity, and how can they be mitigated?

Methodological Answer:

  • Data Transparency : Ensure access to raw NMR/LC-MS files to validate peak assignments .
  • Batch Variability : Source reagents (e.g., TFD) from certified suppliers (e.g., Alfa Aesar) to minimize impurity-driven side reactions .
  • Collaborative Verification : Cross-laboratory replication studies resolve discrepancies in reaction yields .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.